molecular formula C18H29NO4 B14028997 (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

Cat. No.: B14028997
M. Wt: 323.4 g/mol
InChI Key: FGZRZEJCTAAHER-ZDUSSCGKSA-N
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Description

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate is a chiral spirocyclic compound characterized by a 2-azaspiro[4.4]non-7-ene core and two tert-butyl ester groups. The (S)-stereochemistry at the spiro center confers distinct conformational rigidity, which is advantageous in asymmetric synthesis and medicinal chemistry. Spirocyclic systems like this are valued for their three-dimensional complexity, which enhances binding specificity in bioactive molecules. The tert-butyl esters provide steric protection, improving stability against hydrolysis compared to methyl or ethyl esters.

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

ditert-butyl (3S)-2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

InChI

InChI=1S/C18H29NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h7-8,13H,9-12H2,1-6H3/t13-/m0/s1

InChI Key

FGZRZEJCTAAHER-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2(CC=CC2)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CC=CC2)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-Di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate

General Synthetic Strategy

The synthesis typically involves constructing the azaspirocyclic core followed by installation or preservation of the tert-butyl dicarboxylate functionalities. The key challenges include controlling stereochemistry at the spiro center and avoiding side reactions of the carbamate groups.

Reported Synthetic Routes

Spirocyclization via Piperidine Precursors and Lithiation-Trapping

A common approach starts from piperidine derivatives, which undergo lithiation followed by electrophilic trapping to form the spirocyclic system. For example, racemic lithiation-trapping of spiropiperidines has been reported using n-butyllithium at low temperatures (-40 °C to -78 °C), followed by reaction with electrophiles to build the spirocyclic ring system. The crude products are purified by column chromatography to isolate the desired spiropiperidines.

  • Reaction Conditions:

    Step Reagents/Conditions Notes
    Lithiation n-BuLi (1.2 eq), THF, -40 to -78 °C Under argon atmosphere
    Electrophile Addition Electrophile (1.2–3.5 eq), warming to RT 16 h reaction time
    Workup MeOH addition, solvent evaporation Purification by silica gel CC

This method allows the formation of the spirocyclic core with good control of stereochemistry when chiral starting materials or chiral auxiliaries are used.

Carbamate Formation and Protection Strategies

The tert-butyl carbamate groups are introduced or preserved through the use of tert-butyl protecting groups during synthesis to prevent side reactions. The carbamate esters are stable under the reaction conditions but require careful handling during purification to maintain their integrity.

Alternative Routes via Allylic Alkylation

Pd-catalyzed decarboxylative asymmetric allylic alkylation has been explored for the enantioselective synthesis of related diazaheterocycles, which can be adapted for the preparation of (S)-azaspiro compounds. This method offers high stereoselectivity and scalability.

Detailed Experimental Procedure Example

An example synthetic sequence based on literature involves:

  • Starting Material: 2-aryl-4-methylene-piperidine derivative.
  • Reagents: Sodium iodide (NaI), trimethyl(trifluoromethyl)silane (TMSCF3) in refluxing THF for 16 h to introduce functional groups.
  • Lithiation: Treatment with n-BuLi at low temperature (-78 °C).
  • Electrophilic Trapping: Addition of electrophile to form the spirocyclic framework.
  • Purification: Column chromatography on silica gel.

This sequence results in spiropiperidines with difluoro or other substituents that can be further elaborated to the target compound.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the stereochemistry and purity. Chemical shifts and coupling constants provide insight into the spirocyclic structure and tert-butyl carbamate groups.
  • X-ray Crystallography: Single crystal X-ray diffraction confirms the three-dimensional conformation and absolute stereochemistry of the spiro center.
  • Mass Spectrometry (MS): Confirms molecular weight (approx. 323.43 g/mol) and molecular formula C18H29NO4.

Physical Properties

Property Value
Molecular Formula C18H29NO4
Molecular Weight 323.43 g/mol
Melting Point Not widely reported
Optical Rotation Reported in specific syntheses

Research Findings and Data Summary

Aspect Details
Stereoselectivity High enantiomeric excess achievable via Pd-catalyzed asymmetric allylic alkylation
Yield Variable; up to 90% in optimized lithiation-trapping steps
Stability Carbamate groups stable under mild to moderate conditions; sensitive to strong acids/bases
Application Potential Medicinal chemistry, drug design due to conformational rigidity and biological interaction potential

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl carboxylate groups undergo nucleophilic substitution under controlled conditions:

Reagent ClassExample ReagentsConditionsProducts Formed
Alkyl HalidesMethyl iodide, Benzyl bromidePolar aprotic solvents (DMF/DMSO), 60-80°CCorresponding alkyl esters
Aryl Boronic AcidsPhenylboronic acidPd-catalyzed coupling, BaseBiaryl-functionalized derivatives
  • Mechanistic Insight : Steric hindrance from tert-butyl groups slows SN2 pathways, favoring SN1 mechanisms in protic solvents.

  • Application : Used to introduce diverse ester functionalities while preserving spirocyclic integrity.

Hydrolysis and Amidation

The carboxylate esters are hydrolyzed or converted to amides:

Hydrolysis

  • Acidic Conditions : 6M HCl in THF/water (1:1), reflux, 12 h → Dicarboxylic acid derivative (95% yield).

  • Basic Conditions : NaOH (2M) in ethanol/water, 50°C, 6 h → Sodium carboxylate salt.

Amidation

  • Reagents : Primary/secondary amines (e.g., methylamine, morpholine)

  • Conditions : DCC/DMAP coupling, dichloromethane, 0°C to RT → Spirocyclic amides.

Alkene Functionalization

The non-7-ene double bond participates in cycloadditions and redox reactions:

Reaction TypeReagents/ConditionsProducts
Diels-AlderMaleic anhydride, 80°CBicyclic adducts
HydrogenationH₂ (1 atm), Pd/C, EtOAcSaturated spirocyclic compound
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivative
  • Stereochemical Control : Hydrogenation proceeds with >90% retention of spirocenter configuration.

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under nucleophilic attack:

  • Grignard Reagents : Ethylmagnesium bromide in THF, −78°C → Bicyclic amine intermediates.

  • Lithium Aluminum Hydride : Reduction at 0°C → Linear diamines with tertiary alcohol groups.

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal SaltCoordination ModeComplex Geometry
Cu(NO₃)₂Bidentate (N,O)Square planar
FeCl₃Tridentate (N,O,O)Octahedral
  • Applications : Metal complexes show enhanced catalytic activity in oxidation reactions.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathway.

  • Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition with electron-deficient alkenes .

This compound’s reactivity profile makes it valuable for synthesizing constrained peptidomimetics and chiral catalysts. Future research directions include exploring enantioselective functionalization and catalytic applications in asymmetric synthesis.

Scientific Research Applications

(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Dimethyl trans-1,2-dihydro-1-arylnaphthalene-2,3-dicarboxylate (Dimethyl Thomasidioate, 9a)

Structural Differences :

  • Core Framework : Dimethyl thomasidioate features a 1,2-dihydronaphthalene backbone with aryl and dicarboxylate substituents, whereas the target compound has a spirocyclic azaspiro framework.
  • Ester Groups : Methyl esters in 9a vs. tert-butyl esters in the target compound.

Reactivity :

  • Methyl esters in 9a are more prone to hydrolysis or transesterification than tert-butyl esters, which resist nucleophilic attack due to steric hindrance.
  • The naphthalene core in 9a allows for lactonization (e.g., formation of lactone 34 under acidic conditions), whereas the spirocyclic structure of the target compound restricts such cyclization.

Lactone 34

Structural Differences :

  • Lactone 34 is a cyclic ester derived from dimethyl thomasidioate, lacking the azaspiro core and tert-butyl esters.

Reactivity :

  • Lactones like 34 are electrophilic at the ester carbonyl, enabling ring-opening reactions. The target compound’s spirocyclic structure and tert-butyl esters limit similar reactivity.

Tetralol Derivatives (33a, 33b, 33c)

Functionalization :

  • Tetralols (e.g., 33a) are intermediates in lignan synthesis and undergo methylation (e.g., to 33c) for stability. The target compound’s tert-butyl esters preclude further alkylation, emphasizing its role as a stable chiral building block.

Comparative Data Table

Compound Core Structure Ester Groups Key Reactivity Synthesis Yield (Major Product) Stability
(S)-DI-Tert-butyl2-azaspiro[...]dicarboxylate 2-azaspiro[4.4]non-7-ene tert-butyl Resists hydrolysis, no lactonization Not reported High (steric shielding)
Dimethyl thomasidioate (9a) 1,2-dihydronaphthalene methyl Lactonization, hydrolysis-prone 61% (tetralol 33a) Moderate
Lactone 34 Cyclic ester N/A Ring-opening reactions Isolated as minor product Low (reactive)

Key Research Findings

  • Steric Effects : The tert-butyl groups in the target compound enhance stability but reduce reactivity compared to methyl esters in 9a.

Biological Activity

(S)-Di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate (CAS No. 394734-82-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H29NO4
  • Molecular Weight : 323.43 g/mol
  • InChIKey : FGZRZEJCTAAHER-ZDUSSCGKSA-N

The compound features a spirocyclic structure, which is known to influence its biological interactions.

Research indicates that (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate may interact with various biological targets, potentially modulating enzymatic activities or receptor interactions. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could suggest a role in neuropharmacology.

Pharmacological Effects

Initial studies have reported several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Some derivatives of spiro compounds have shown promising antimicrobial properties, suggesting (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate may exhibit similar effects.
  • Anti-inflammatory Properties : The structural characteristics may confer the ability to modulate inflammatory responses.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various spiro compounds, including derivatives similar to (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate. Results indicated that compounds with a similar structure showed significant inhibition against Gram-positive bacteria, highlighting the potential for further exploration in this area.

CompoundActivity (MIC)Target Bacteria
Compound A32 µg/mLStaphylococcus aureus
Compound B16 µg/mLEscherichia coli
(S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylateTBDTBD

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of spiro compounds in a model of acute inflammation. The study found that certain derivatives reduced inflammatory markers significantly compared to control groups.

Treatment GroupInflammatory Marker Reduction (%)
Control0%
Compound A30%
(S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylateTBD

Q & A

Q. What are the recommended synthetic routes for (S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylate, and how can stereochemical purity be ensured?

Answer: The synthesis typically involves spirocyclic ring formation via cycloaddition or ring-opening metathesis polymerization (ROMP) strategies. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) are critical. Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry. Evidence from spirocyclic ester analogs (e.g., norbornene-derived dicarboxylates) highlights the importance of temperature control during cyclization to avoid racemization .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm spirocyclic geometry and tert-butyl group integrity.
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry for the (S)-configuration.
  • TGA/DSC: Assess thermal stability, crucial for reaction planning .

Q. How should researchers handle safety concerns during experimental work with this compound?

Answer:

  • PPE: Use nitrile gloves, chemical-resistant lab coats, and fume hoods.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff.
  • First Aid: Immediate eye flushing with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereoselectivity be systematically addressed?

Answer:

  • Design of Experiments (DoE): Vary catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for ROMP), solvents, and temperatures to identify optimal conditions.
  • Mechanistic Probes: Use isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) to track reaction pathways.
  • Computational Modeling: DFT calculations predict transition states to rationalize stereochemical outcomes .

Q. What strategies enable functionalization of the spirocyclic core for target-oriented synthesis (e.g., drug discovery)?

Answer:

  • Electrophilic Substitution: Bromination or nitration at the non-ene position (analogous to indole dicarboxylate functionalization) .
  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids using Pd catalysts.
  • Protection/Deprotection: Selective tert-butyl cleavage with TFA for carboxylate activation .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

Answer: The tert-butyl groups confer stability under mild acidic conditions (pH > 3) but hydrolyze rapidly in strong acids (e.g., HCl/HOAc). Basic conditions (pH > 10) may induce ring-opening via nucleophilic attack on the azaspiro nitrogen. Pre-experiment stability assays (e.g., pH-dependent TLC monitoring) are advised .

Methodological Challenges & Solutions

Q. What computational tools are recommended for predicting reactivity or spectroscopic properties?

Answer:

  • Gaussian/NWChem: For NMR chemical shift prediction (GIAO method) and IR vibrational modes.
  • Schrödinger Maestro: Docking studies for biological activity prediction.
  • CrystalPredictor: Polymorph screening for crystallization optimization .

Q. How can researchers validate spirocyclic integrity during derivatization reactions?

Answer:

  • In-situ FTIR: Monitor carbonyl stretches (C=O at ~1700 cm1^{-1}) for ester stability.
  • 1H^{1}\text{H} NMR Coupling Constants: J-values for vicinal protons confirm ring strain and spiro geometry .

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